

# The Chemistry of Tris(trimethylsilyl)methane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Tris(trimethylsilyl)methane*

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## Abstract

**Tris(trimethylsilyl)methane**, often abbreviated as TsiH, is a sterically demanding organosilicon compound with the chemical formula  $((\text{CH}_3)_3\text{Si})_3\text{CH}$ . Its unique structural features, characterized by the bulky tris(trimethylsilyl)methyl group (trisyl or Tsi), impart remarkable properties that have led to its widespread use in various fields of chemistry. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of **tris(trimethylsilyl)methane**, with a focus on its utility in organic synthesis and drug development. Detailed experimental protocols for its preparation and key reactions, alongside a comprehensive compilation of its physicochemical and spectroscopic data, are presented. Furthermore, this guide illustrates key reaction pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its chemistry.

## Introduction

The strategic placement of bulky substituents is a cornerstone of modern organic chemistry, enabling the control of reactivity, selectivity, and stability of molecules.

**Tris(trimethylsilyl)methane** serves as a valuable precursor to the exceptionally bulky tris(trimethylsilyl)methyl (trisyl) group. This sterically encumbering moiety can be readily introduced into various molecular frameworks, offering a powerful tool for chemists to fine-tune the properties of organic and organometallic compounds. The trisyl group is known to stabilize reactive intermediates, influence reaction pathways through steric hindrance, and serve as a

protective group. This guide will delve into the fundamental chemistry of **tris(trimethylsilyl)methane**, providing a comprehensive resource for researchers leveraging its unique attributes in their synthetic endeavors.

## Physicochemical and Spectroscopic Properties

**Tris(trimethylsilyl)methane** is a colorless liquid at room temperature and is highly soluble in common organic solvents.<sup>[1]</sup> Its key physical and spectroscopic properties are summarized in the tables below.

### Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>28</sub> Si <sub>3</sub>	[2]
Molar Mass	232.59 g/mol	[3]
Appearance	Colorless liquid	[1]
Boiling Point	219 °C (426 °F; 492 K)	[1]
55-56 °C / 2 mmHg	[4]	
Density	0.827 g/mL at 25 °C	[1][4]
Refractive Index (n <sup>20</sup> /D)	1.464	[4]

### Spectroscopic Data

The spectroscopic data for **tris(trimethylsilyl)methane** are crucial for its characterization.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Reference(s)
<sup>1</sup> H NMR	~0.1	Singlet	-	[5] (analogous compound)
~ -0.9 (methine proton)	Singlet			
<sup>13</sup> C NMR	~2.5	-	-	[2][6]
~ -1.0 (methine carbon)				
<sup>29</sup> Si NMR	~ -1 to -3	-	-	[7][8][9]

### Mass Spectrometry (MS)

The electron ionization mass spectrum of **tris(trimethylsilyl)methane** is characterized by several key fragments.

m/z	Relative Intensity	Proposed Fragment	Reference(s)
217	99.99	[M - CH <sub>3</sub> ] <sup>+</sup>	[2]
73	34.71	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>	[2]
218	25.24	Isotope peak of [M - CH <sub>3</sub> ] <sup>+</sup>	[2]
129	24.86	[(CH <sub>3</sub> ) <sub>3</sub> Si-CH-Si(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>	[2]
219	11.54	Isotope peak of [M - CH <sub>3</sub> ] <sup>+</sup>	[2]

Note: The fragmentation pattern of trimethylsilyl compounds is complex and can involve rearrangements. The proposed fragments are based on common fragmentation pathways.[10]

[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Synthesis and Handling

**Tris(trimethylsilyl)methane** can be synthesized through various methods, with one common approach involving the reaction of chloroform with chlorotrimethylsilane and a reducing agent.

## Experimental Protocol: Synthesis of Tris(trimethylsilyl)methane

Materials:

- Chloroform ( $\text{CHCl}_3$ )
- Chlorotrimethylsilane ( $(\text{CH}_3)_3\text{SiCl}$ )
- Lithium powder
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether ( $\text{Et}_2\text{O}$ )
- n-Butyllithium (in hexanes)
- Hydrochloric acid (aqueous solution)
- Anhydrous sodium sulfate

Procedure:

- Preparation of the Grignard-type reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), a suspension of lithium powder in anhydrous THF is prepared.
- A solution of chlorotrimethylsilane in anhydrous THF is added dropwise to the stirred lithium suspension at a controlled temperature (typically below  $-30\text{ }^\circ\text{C}$ ).

- After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
- Reaction with Chloroform: The reaction mixture is cooled, and a solution of chloroform in anhydrous THF is added dropwise.
- The reaction is allowed to warm to room temperature and then refluxed for several hours.
- Work-up: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield **tris(trimethylsilyl)methane** as a colorless liquid.

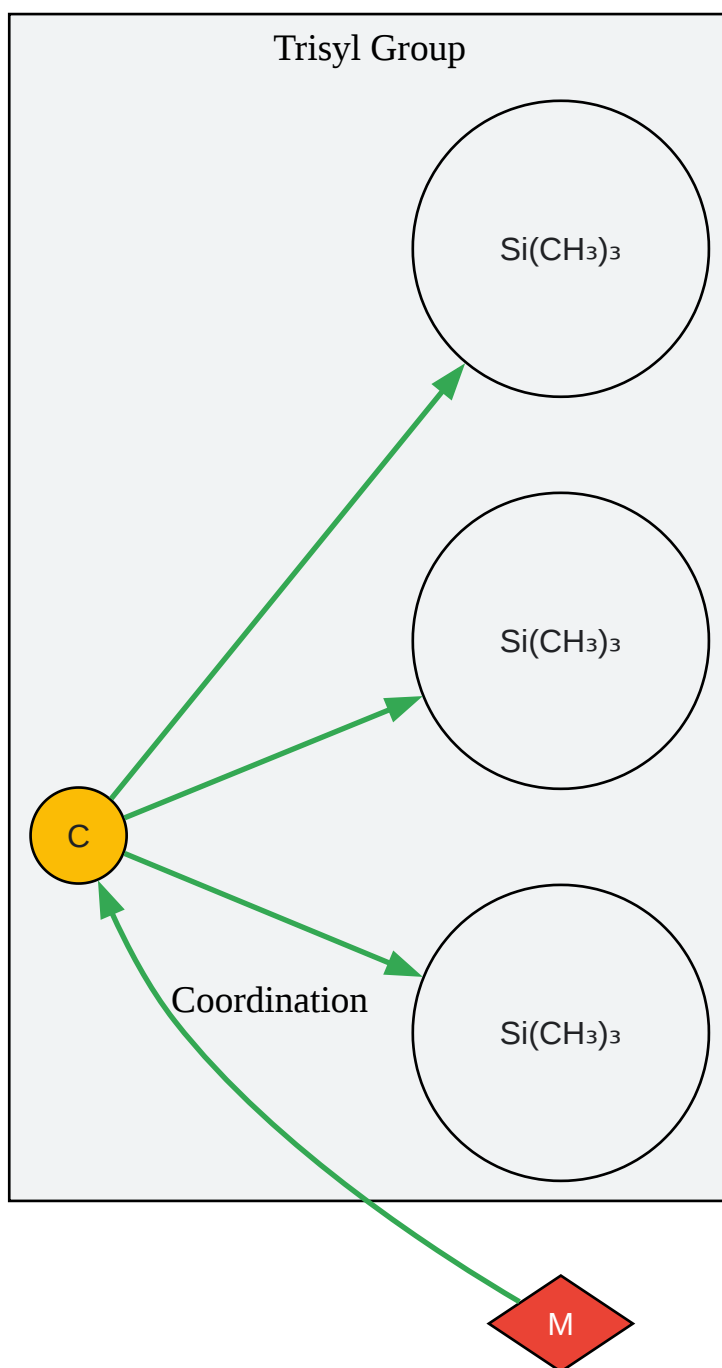
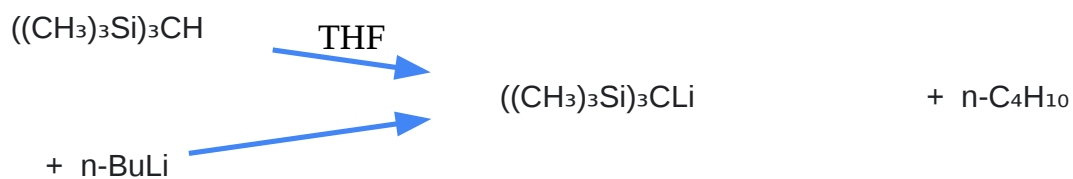
Note: This is a generalized procedure. For a detailed and optimized protocol, refer to established literature procedures.[\[14\]](#)[\[15\]](#)

## Key Reactions and Applications

The chemistry of **tris(trimethylsilyl)methane** is dominated by the reactivity of its methine proton and the steric bulk of the trisyl group.

## Deprotonation and Formation of Trisyllithium

The methine proton of **tris(trimethylsilyl)methane** is acidic enough to be deprotonated by strong bases like methyllithium or n-butyllithium, yielding tris(trimethylsilyl)methyllithium, often referred to as trisyllithium.[\[1\]](#)[\[16\]](#)





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- To cite this document: BenchChem. [The Chemistry of Tris(trimethylsilyl)methane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092476#introduction-to-tris-trimethylsilyl-methane-chemistry]

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